molecular formula C5H7BFNO3 B1350656 3-Fluoropyridine-4-boronic acid hydrate CAS No. 1029880-18-9

3-Fluoropyridine-4-boronic acid hydrate

Cat. No.: B1350656
CAS No.: 1029880-18-9
M. Wt: 158.93 g/mol
InChI Key: MESGEMIQUNLQHJ-UHFFFAOYSA-N
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Description

3-Fluoropyridine-4-boronic acid hydrate is an organoboron compound with the molecular formula C₅H₇BFNO₃. It is a derivative of pyridine, where a fluorine atom is substituted at the third position and a boronic acid group is attached at the fourth position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of pyridine using fluorinating agents such as Selectfluor® . The boronic acid group can be introduced via borylation reactions using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of 3-Fluoropyridine-4-boronic acid hydrate often employs scalable methods such as continuous flow synthesis, which allows for the efficient and controlled production of the compound. This method ensures high yield and purity, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyridine-4-boronic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Fluoropyridine-4-boronic acid hydrate primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is crucial for the synthesis of various organic compounds, making it a valuable tool in organic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloropyridine-4-boronic acid
  • 3-Bromopyridine-4-boronic acid
  • 3-Iodopyridine-4-boronic acid

Uniqueness

3-Fluoropyridine-4-boronic acid hydrate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorine substitution enhances the compound’s stability and reactivity, making it particularly useful in various synthetic applications .

Properties

IUPAC Name

(3-fluoropyridin-4-yl)boronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO2.H2O/c7-5-3-8-2-1-4(5)6(9)10;/h1-3,9-10H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESGEMIQUNLQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)F)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381405
Record name 3-Fluoropyridine-4-boronic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029880-18-9
Record name 3-Fluoropyridine-4-boronic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoropyridine-4-boronic acid hydrate
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